(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 136916-26-2
VCID: VC21294602
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

CAS No.: 136916-26-2

Cat. No.: VC21294602

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid - 136916-26-2

Specification

CAS No. 136916-26-2
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Standard InChI Key PZRXRMWHLUUHFB-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator